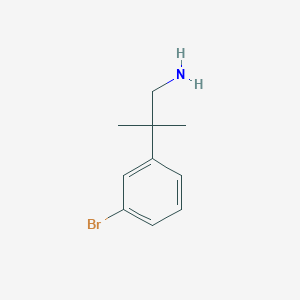

2-(3-Bromophenyl)-2-methylpropan-1-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFOJLKHKXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285229 | |

| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176667-93-8 | |

| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176667-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-β,β-dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 2 3 Bromophenyl 2 Methylpropan 1 Amine

Mechanisms of Amine Functional Group Transformations

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile and a base, enabling it to participate in a variety of fundamental organic reactions.

The basicity of the primary amine in 2-(3-bromophenyl)-2-methylpropan-1-amine is a fundamental property that governs its behavior in acidic solutions. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an ammonium (B1175870) salt. This equilibrium is central to its solubility in aqueous acidic solutions and is a key factor in many of its reactions. The availability of this lone pair for protonation is influenced by the electron density on the nitrogen atom. physicsandmathstutor.com

Protonation Equilibrium:

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.com This reaction is a nucleophilic addition to the carbonyl group followed by an elimination of water and is typically catalyzed by mild acid. chemistrysteps.comjove.com

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. youtube.comlibretexts.org This is followed by proton transfer steps to convert the hydroxyl group into a good leaving group (water). chemistrysteps.com Finally, the elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.org

Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a better leaving group. jove.com

Elimination of Water: The lone pair on the nitrogen pushes out a molecule of water, forming an iminium ion. chemistrysteps.com

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine. youtube.com

This reaction is reversible and the equilibrium can be shifted towards the product by removing water. youtube.com

Reductive Amination is a powerful extension of imine formation used to synthesize secondary and tertiary amines. orgoreview.comorganicchemistrytutor.com In this two-step process, an imine is first formed in situ from a primary amine and a carbonyl compound, and then it is immediately reduced to an amine without being isolated. orgoreview.comwikipedia.org

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. chemistrysteps.commasterorganicchemistry.com The mechanism involves the formation of the imine as described above, followed by the nucleophilic addition of a hydride ion from the reducing agent to the electrophilic carbon of the C=N bond. chemistrysteps.com

Mechanism of Reductive Amination:

Imine/Iminium Ion Formation: The primary amine and carbonyl compound form an imine, which is in equilibrium with its protonated form, the iminium ion.

Hydride Reduction: A hydride reagent, such as NaBH₃CN, delivers a hydride to the carbon of the iminium ion, reducing the C=N double bond to a C-N single bond. chemistrysteps.com

This one-pot reaction is a highly versatile and efficient method for creating new carbon-nitrogen bonds. chemistrysteps.commasterorganicchemistry.com

Primary amines can be exhaustively alkylated to form quaternary ammonium salts. chemistrystudent.comlibretexts.org This reaction proceeds through a series of nucleophilic substitution reactions where the amine nitrogen acts as the nucleophile, attacking an alkyl halide. physicsandmathstutor.com

Starting with this compound, the reaction with an alkyl halide (R-X) would first produce a secondary amine. chemistrystudent.com This secondary amine is also nucleophilic and can react further with another molecule of the alkyl halide to form a tertiary amine. chemistrystudent.comlibretexts.org The tertiary amine, still possessing a lone pair, can undergo a final alkylation to form a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. chemistrystudent.comquora.com

Stepwise Alkylation to Form a Quaternary Ammonium Salt:

Primary Amine → Secondary Amine: R'-NH₂ + R-X → R'RNH + HX

Secondary Amine → Tertiary Amine: R'RNH + R-X → R'R₂N + HX

Tertiary Amine → Quaternary Ammonium Salt: R'R₂N + R-X → [R'R₃N]⁺X⁻

Each step is a nucleophilic substitution, and an excess of the alkylating agent is typically required to drive the reaction to completion to form the quaternary salt. chemistrystudent.com

Mechanisms Involving the Bromophenyl Moiety

The bromophenyl group of this compound provides a reactive handle for modifying the aromatic ring, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.compressbooks.pub

In the case of this compound, the bromine atom is the leaving group. However, the ring is not strongly activated towards SNAr because it lacks powerful electron-withdrawing substituents like nitro groups in the ortho or para positions. pressbooks.pub Therefore, SNAr reactions with this compound are generally unfavorable under standard conditions. byjus.com The reaction would require harsh conditions, and the mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex, which is stabilized by resonance. wikipedia.org

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org This step is facilitated by the base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. numberanalytics.comwikipedia.org The mechanism is similar to other cross-coupling reactions and involves: libretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton from the amine. jk-sci.com

Reductive Elimination: The aryl group and the amino group couple to form the new C-N bond, and the Pd(0) catalyst is regenerated. wikipedia.orgjk-sci.com

Other important palladium-catalyzed reactions involving aryl bromides include the Heck coupling (with alkenes) nih.gov, Sonogashira coupling (with terminal alkynes) acs.org, and couplings with phenols to form diaryl ethers. rsc.org The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. mdpi.com

Mechanisms of Precursor Transformations (e.g., SN1 Hydrolysis of related tertiary alkyl bromides)

The synthesis of this compound often involves precursors that undergo nucleophilic substitution reactions. A key transformation in this context is the hydrolysis of related tertiary alkyl bromides, which typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. Understanding this mechanism is crucial for controlling the synthesis and predicting potential side products.

The SN1 reaction is a multi-step process characterized by the formation of a carbocation intermediate. libretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration, thus following first-order kinetics. libretexts.orgchemicalnote.com

The mechanism for the hydrolysis of a tertiary alkyl bromide, such as a precursor to the title compound, can be detailed in three distinct steps:

Step 1: Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine (C-Br) bond cleaves heterolytically. libretexts.org The leaving group (bromide ion) departs with the bonding pair of electrons, resulting in the formation of a planar, sp²-hybridized carbocation intermediate. This step is endothermic and has the highest activation energy of the entire process. lumenlearning.com The stability of the carbocation formed is the most critical factor influencing the reaction rate. lumenlearning.comyoutube.com Tertiary carbocations are significantly more stable than secondary or primary carbocations due to hyperconjugation and inductive effects from the alkyl groups, which donate electron density to the positively charged carbon. chemicalnote.com For precursors related to this compound, a tertiary benzylic-type carbocation would be formed. While benzylic carbocations are stabilized by resonance, where the positive charge is delocalized into the aromatic ring, some sources suggest that the combined inductive and hyperconjugative effects in a tertiary carbocation can make it more stable than a primary benzylic carbocation. quora.comquora.compearson.com

Step 2: Nucleophilic Attack: The carbocation intermediate is highly reactive and is rapidly attacked by a nucleophile. libretexts.org In the case of hydrolysis, a water molecule acts as the nucleophile, using one of its lone pairs of electrons to form a new carbon-oxygen bond. This results in the formation of a protonated alcohol (an oxonium ion). Because the carbocation is planar, the nucleophile can attack from either face with equal probability, which can lead to a racemic mixture if the carbon center is chiral. chemicalnote.com

Step 3: Deprotonation: The final step is a rapid acid-base reaction where another water molecule acts as a base, removing a proton from the oxonium ion. libretexts.org This step regenerates the hydronium ion and yields the final product, a tertiary alcohol.

Several factors influence the rate of the SN1 reaction:

Substrate Structure: The ability to form a stable carbocation is paramount. The order of reactivity for alkyl halides in SN1 reactions is tertiary > secondary > primary. chemicalnote.comlibretexts.org Allylic and benzylic halides are also highly reactive due to the resonance stabilization of the corresponding carbocations. libretexts.orglibretexts.orglibretexts.org

Leaving Group Ability: The rate-determining step involves the departure of the leaving group. Therefore, a better leaving group (the conjugate base of a strong acid, such as I⁻, Br⁻, or TsO⁻) will increase the reaction rate. lumenlearning.comlibretexts.org

Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions. They can stabilize both the leaving group anion and the carbocation intermediate through solvation, thereby lowering the activation energy of the first step. youtube.comquora.com

| Alkyl Bromide | Structure | Substrate Type | Relative Rate |

|---|---|---|---|

| Methyl bromide | CH₃Br | Methyl | ~1 |

| Ethyl bromide | CH₃CH₂Br | Primary | ~2 |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary | ~45 |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | ~10⁸ |

| Benzyl (B1604629) bromide | C₆H₅CH₂Br | Primary, Benzylic | Highly Reactive |

This table illustrates the profound effect of substrate structure on the rate of SN1 reactions, with tertiary halides reacting many orders of magnitude faster than primary halides. masterorganicchemistry.com Benzylic halides are also exceptionally reactive. pearson.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a nucleophilic primary amine and an aryl bromide, presents opportunities for intramolecular reactions, leading to the formation of new cyclic structures or rearranged products. These pathways are often dependent on specific reaction conditions, such as the presence of a catalyst, base, or radical initiator.

Intramolecular Cyclization:

One significant potential pathway is intramolecular cyclization to form heterocyclic compounds. This can occur through several mechanisms:

Palladium-Catalyzed Intramolecular Amination (Buchwald-Hartwig Reaction): This is a powerful method for forming carbon-nitrogen bonds. wikipedia.org In the context of this compound, the primary amine can displace the bromine atom on the same molecule with the aid of a palladium catalyst and a suitable base. libretexts.orgyoutube.com This reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com Depending on the regiochemistry, this could lead to the formation of a six-membered dihydro-isoquinoline derivative. The choice of phosphine (B1218219) ligands on the palladium catalyst is critical for the reaction's success. libretexts.org

Intramolecular Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl bromides, SNAr can occur if the aromatic ring is sufficiently electron-deficient. For this compound, this pathway is generally unfavorable without strong activation. However, related intramolecular SNAr reactions are known to occur, especially in systems with activating groups (like nitro groups) on the aromatic ring, to form cyclic products. researchgate.netnih.gov

Radical Cyclization (Hofmann-Löffler Reaction): This reaction involves the formation of a nitrogen-centered radical from an N-haloamine precursor under acidic conditions, followed by intramolecular hydrogen atom transfer and subsequent cyclization. youtube.com If the amine of the title compound were converted to an N-chloro or N-bromo derivative, it could potentially undergo a 1,5-hydrogen atom transfer from the benzylic position, followed by cyclization to yield a five-membered ring system. youtube.comacs.org

Rearrangement Pathways:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound.

Beckmann-type Rearrangements: While the classic Beckmann rearrangement involves the conversion of an oxime to an amide, related rearrangement-cyclization processes can be initiated from oximes that generate a nitrilium ion, which is then trapped intramolecularly. organicreactions.orgwikipedia.orgbyjus.com If a precursor to the title compound contained a suitably positioned oxime, this pathway could be a route to cyclic amides (lactams).

1,2-Shifts: In reactions involving carbocation intermediates, such as under SN1 conditions or certain oxidative rearrangements, a 1,2-hydride or 1,2-alkyl shift can occur if it leads to a more stable carbocation. wikipedia.org However, for the carbocation derived from a precursor to this compound, the tertiary carbocation is already relatively stable, making a rearrangement less likely unless specific reagents are used to promote it.

| Reaction Type | Key Reagents/Conditions | Intermediate(s) | Potential Product(s) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) catalyst, phosphine ligand, base | Palladacycle | Dihydro-isoquinoline derivative |

| Hofmann-Löffler Reaction | Acid, heat or UV light (on N-haloamine) | Nitrogen-centered radical | Pyrrolidine derivative |

| Neighboring Group Participation | (On a derivative with a leaving group β to the amine) | Aziridinium ion | Retained substitution product |

| Intramolecular SNAr | Strong base, high temperature (requires ring activation) | Meisenheimer complex | Cyclized amine |

Structural Elucidation and Spectroscopic Characterization of 2 3 Bromophenyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton and carbon nuclei, a detailed structural map can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The predicted ¹H NMR spectrum of 2-(3-Bromophenyl)-2-methylpropan-1-amine offers valuable information about the different types of protons and their immediate chemical environments. The expected signals are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.4 - 7.5 | Multiplet | 2H | Ar-H |

| 2 | 7.2 - 7.3 | Multiplet | 2H | Ar-H |

| 3 | 2.7 - 2.8 | Singlet | 2H | -CH₂-NH₂ |

| 4 | 1.5 - 1.7 | Broad Singlet | 2H | -NH₂ |

| 5 | 1.3 - 1.4 | Singlet | 6H | -C(CH₃)₂ |

The aromatic protons on the 3-bromophenyl ring are expected to appear as a series of multiplets in the downfield region (δ 7.2-7.5 ppm) due to the deshielding effect of the aromatic ring and the influence of the bromine substituent. The protons of the aminomethyl group (-CH₂-NH₂) are predicted to resonate as a singlet around δ 2.7-2.8 ppm. The two protons of the primary amine (-NH₂) are anticipated to produce a broad singlet in the region of δ 1.5-1.7 ppm; the broadness of this signal is a result of quadrupole broadening and potential chemical exchange. Finally, the six equivalent protons of the two methyl groups attached to the quaternary carbon are expected to yield a sharp singlet at approximately δ 1.3-1.4 ppm, being the most upfield signal due to their shielded aliphatic environment.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The predicted ¹³C NMR spectrum provides complementary information, identifying the different carbon environments within the molecule.

Interactive Data Table: Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 145 - 147 | Ar-C (C-Br) |

| 2 | 130 - 132 | Ar-CH |

| 3 | 128 - 130 | Ar-CH |

| 4 | 125 - 127 | Ar-CH |

| 5 | 122 - 124 | Ar-C |

| 6 | 50 - 52 | -CH₂-NH₂ |

| 7 | 38 - 40 | -C(CH₃)₂ |

| 8 | 25 - 27 | -C(CH₃)₂ |

In the predicted ¹³C NMR spectrum, the carbon atoms of the 3-bromophenyl ring are expected to resonate in the downfield region (δ 122-147 ppm). The carbon atom directly bonded to the bromine (C-Br) is predicted to be the most downfield of the aromatic signals due to the deshielding effect of the halogen. The other aromatic carbons will appear in the expected range for a substituted benzene (B151609) ring. The carbon of the aminomethyl group (-CH₂-NH₂) is predicted to have a chemical shift in the range of δ 50-52 ppm. The quaternary carbon atom is expected around δ 38-40 ppm, and the carbons of the two equivalent methyl groups are predicted to be the most upfield signals, appearing in the δ 25-27 ppm range.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques could offer deeper insights into the molecular connectivity and spatial relationships within this compound.

For instance, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the aminomethyl group and the methyl groups to their corresponding carbon signals.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons over two or three bonds. This could be used to confirm the connectivity between the methyl protons and the quaternary carbon, as well as the connectivity of the aminomethyl group to the quaternary carbon and the aromatic ring to the quaternary carbon.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons. This could reveal through-space interactions between the protons of the methyl groups and the protons of the aminomethyl group, as well as with the ortho-protons of the aromatic ring, further confirming the proposed three-dimensional structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Interactive Data Table: Predicted FT-IR Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3400 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch (aromatic) | Aromatic Ring |

| 2850 - 3000 | C-H stretch (aliphatic) | Methyl/Methylene (B1212753) |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1450 - 1500 | C-H bend (aliphatic) | Methyl/Methylene |

| 1000 - 1100 | C-N stretch | Aliphatic Amine |

| 700 - 800 | C-Br stretch | Aryl Bromide |

| 750 - 850 | C-H out-of-plane bend | Substituted Benzene |

The primary amine group is expected to exhibit N-H stretching vibrations in the 3300-3400 cm⁻¹ region, likely as a doublet for the symmetric and asymmetric stretches. The aromatic C-H stretching vibrations are predicted to appear in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretches from the methyl and methylene groups should be observed between 2850 and 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are anticipated in the 1580-1620 cm⁻¹ region. Bending vibrations for the aliphatic C-H bonds are expected around 1450-1500 cm⁻¹. The C-N stretching of the aliphatic amine is predicted to be in the 1000-1100 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 700 and 800 cm⁻¹. Finally, the substitution pattern on the benzene ring should give rise to characteristic C-H out-of-plane bending vibrations in the 750-850 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. While polar bonds often give strong signals in IR, non-polar bonds and symmetric vibrations tend to be more intense in Raman spectra.

Interactive Data Table: Predicted FT-Raman Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H stretch (aromatic) | Aromatic Ring |

| 2850 - 3000 | C-H stretch (aliphatic) | Methyl/Methylene |

| 1580 - 1620 | C=C stretch (ring breathing) | Aromatic Ring |

| 1000 - 1050 | Ring breathing mode | Substituted Benzene |

| 700 - 800 | C-Br stretch | Aryl Bromide |

In the predicted FT-Raman spectrum, the aromatic C-H stretching vibrations are expected to be prominent in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretches should also be observable between 2850 and 3000 cm⁻¹. A strong signal corresponding to the symmetric ring breathing vibration of the 3-bromophenyl group is anticipated around 1000-1050 cm⁻¹, which is often a characteristic feature in the Raman spectra of substituted benzenes. The C=C stretching vibrations of the aromatic ring are also expected to be strong in the 1580-1620 cm⁻¹ range. The C-Br stretching vibration should also be observable in the 700-800 cm⁻¹ region. In contrast to the FT-IR spectrum, the N-H stretching vibrations of the amine group are generally weak in Raman spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound. ekb.eg

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (molecular formula: C₁₀H₁₄BrN), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The technique is capable of providing mass accuracy to within a few parts per million (ppm). nih.gov

In a typical analysis, the compound would be ionized, often forming a protonated molecule [M+H]⁺. The experimentally measured mass of this ion is then compared to the theoretically calculated mass. For instance, the calculated monoisotopic mass of the neutral molecule is 227.03096 Da. uni.lu The protonated molecule [M+H]⁺ would have a calculated m/z of 228.03824. uni.lu A close correlation between the measured and calculated mass confirms the assigned molecular formula.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 228.03824 |

| [M+Na]⁺ | 250.02018 |

| [M+NH₄]⁺ | 245.06478 |

| [M-H]⁻ | 226.02368 |

Data sourced from PubChem CID 47003187. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for polar and basic compounds that are prone to fragmentation with other methods. d-nb.infogre.ac.uk Given the presence of a primary amine group, this compound is well-suited for analysis by ESI-MS.

In ESI-MS, the analyte is typically dissolved in a polar solvent and pumped through a capillary to which a high voltage is applied, generating an aerosol of charged droplets. ekb.eg For basic compounds like amines, analysis is usually performed in positive ion mode, where the primary amine group is readily protonated to form the even-electron ion [M+H]⁺. d-nb.infomdpi.com The intensity of the resulting signal is often dependent on the solution's basicity, which influences the extent of protonation. d-nb.info Besides the protonated molecule, adducts with other cations present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While GC is a well-established technique for volatile compounds, the analysis of primary amines can present challenges. nih.govbre.com The polar amine group can interact strongly with standard silica-based GC columns, leading to poor peak shape (tailing) and reduced sensitivity. bre.com To circumvent this, specialized columns designed for basic compounds, such as the Agilent CP-Volamine, are often employed. nih.gov

Another consideration is the potential for on-column or in-injector reactions. Primary amines, when analyzed using solvents like methanol (B129727) or ethanol, can sometimes form condensation products such as imines, which have a higher mass than the parent compound. nih.gov To improve chromatographic performance and structural confirmation, derivatization is a common strategy. Reagents such as trifluoroacetic anhydride (B1165640) can be used to convert the polar amine into a less polar, more volatile derivative, resulting in better peak shapes and more reliable mass spectra. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the bromophenyl group.

The UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the benzene ring. Substituted benzenes typically exhibit two main absorption bands in the UV region. The more intense band (the E2-band) usually appears around 200-210 nm, while a weaker, fine-structured band (the B-band) is observed between 250-280 nm. science-softcon.de The presence of the bromine atom and the alkylamine substituent on the phenyl ring will cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene.

| Transition Type | Expected Wavelength (λₘₐₓ) Region | Chromophore |

|---|---|---|

| π→π* (E2-band) | ~210 nm | Substituted Benzene Ring |

| π→π* (B-band) | ~260-270 nm | Substituted Benzene Ring |

Expected absorption regions are based on general data for substituted benzenes. science-softcon.de

X-ray Crystallography: Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

While specific crystallographic data for this compound is not widely published, an analysis would be expected to reveal key structural features. These would include the geometry of the benzene ring, the C-Br bond length, and the conformation of the methylpropan-1-amine side chain. Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing. For a molecule containing an amine group and an aromatic ring, interactions such as N—H···N hydrogen bonds between amine groups of adjacent molecules and potential π–π stacking interactions between the phenyl rings would be anticipated. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon, hydrogen, bromine, and nitrogen are compared against the theoretically calculated values derived from the molecular formula (C₁₀H₁₄BrN). A close agreement between the experimental and theoretical values serves to confirm the empirical formula of the compound and is a crucial indicator of its purity.

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 52.66% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.19% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 35.03% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.14% |

Calculations based on a molecular weight of 228.133 g/mol.

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)

The stereochemical assignment of chiral molecules, such as the enantiomers of this compound, is a critical aspect of its structural elucidation. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms in a molecule, are powerful tools for this purpose. These techniques rely on the differential interaction of chiral molecules with polarized light. The primary chiroptical methods used for assigning absolute configuration are optical rotation (OR) and electronic circular dichroism (ECD).

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. libretexts.org This phenomenon is observed using an instrument called a polarimeter. When a solution of a single enantiomer is placed in the polarimeter, it will rotate the light either to the right, termed dextrorotatory (+), or to the left, termed levorotatory (-). libretexts.org A racemic mixture, which contains equal amounts of both enantiomers, will not rotate the plane of polarized light and is therefore optically inactive. The magnitude and sign of the rotation are characteristic of the compound under specific conditions.

The specific rotation ([α]) is a standardized measure of optical rotation and is calculated using the Biot equation:

[α] = α / (l * c)

where:

α is the observed rotation

l is the path length of the sample tube in decimeters

c is the concentration of the solution in g/mL

The specific rotation is typically reported with the temperature and the wavelength of the light used, most commonly the D-line of a sodium lamp (589 nm).

Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Hypothetical Specific Rotation [α] (c=1, CHCl₃, 20°C, 589 nm) |

| (R)-2-(3-Bromophenyl)-2-methylpropan-1-amine | - |

| (S)-2-(3-Bromophenyl)-2-methylpropan-1-amine | + |

Note: The signs of rotation are hypothetical and for illustrative purposes only. The actual direction of rotation for a specific enantiomer can only be determined experimentally.

In addition to optical rotation, Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules. ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's stereochemistry.

For complex molecules, the experimental ECD spectrum can be compared with quantum-mechanically calculated spectra for each enantiomer to make an unambiguous assignment of the absolute configuration. benthamopen.com This computational approach has become a standard and reliable method in stereochemical analysis. benthamopen.com

While specific chiroptical data for this compound is not available in the reviewed literature, the principles of optical rotation and ECD spectroscopy provide the framework for how its absolute stereochemistry would be determined experimentally.

Advanced Computational Chemistry Investigations of 2 3 Bromophenyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's most stable three-dimensional arrangement and its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is particularly effective for geometry optimization, a process that identifies the lowest-energy conformation of a molecule. researcher.life For 2-(3-Bromophenyl)-2-methylpropan-1-amine, DFT calculations, often employing a hybrid functional like B3LYP, are used to precisely determine bond lengths, bond angles, and dihedral angles corresponding to the molecule's most stable state. nih.govnih.gov

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. nih.govsemanticscholar.org The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. nih.gov

Interactive Table: Exemplary Optimized Geometrical Parameters

This table presents typical parameters that would be obtained from a DFT/B3LYP geometry optimization. The values are illustrative for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Angle | C-C-N | ~109.5° |

| Dihedral Angle | C-C-C-N | Varies with conformer |

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. researchgate.net Common basis sets include the Pople-style sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). researchgate.net Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.

To ensure the reliability of theoretical predictions, researchers often perform calculations with several different basis sets. By comparing the results, such as the total energy or key geometrical parameters, they can assess the convergence of the data and select a basis set that offers the best balance of accuracy and computational efficiency for the system under study.

Interactive Table: Example of Basis Set Effect on Calculated Energy

This table illustrates how the choice of basis set can influence the calculated ground state energy of this compound. Energies are hypothetical.

| Basis Set | Ground State Energy (Hartree) | Relative Energy (kcal/mol) |

| 6-31G(d) | -2975.4321 | 6.21 |

| 6-31+G(d,p) | -2975.4398 | 1.57 |

| 6-311++G(d,p) | -2975.4423 | 0.00 |

Molecular Orbital and Charge Distribution Analysis

Understanding the distribution of electrons and the nature of molecular orbitals is crucial for predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the primary electron acceptor. numberanalytics.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.comresearchgate.net A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. mdpi.com From the HOMO and LUMO energies, other quantum chemical parameters like chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify reactivity. researchgate.netirjweb.commdpi.com

Interactive Table: Predicted FMO Energies and Reactivity Descriptors

This table contains representative values for FMO analysis of this compound, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -0.15 |

| Energy Gap | ΔE | 6.10 |

| Chemical Hardness | η | 3.05 |

| Chemical Softness | S | 0.16 |

| Electronegativity | χ | 3.20 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular charge transfer (ICT) interactions. wisc.eduwisc.edu This method investigates the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu For this compound, key interactions would likely involve the delocalization of the nitrogen atom's lone pair (n) and the π-electrons of the bromophenyl ring into neighboring antibonding (σ* or π*) orbitals.

Interactive Table: Significant NBO Donor-Acceptor Interactions

This table shows potential high-stabilization interactions within this compound as predicted by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | ~ 4.5 |

| π (C-C)phenyl | π* (C-C)phenyl | ~ 20.0 |

| σ (C-H) | σ* (C-N) | ~ 2.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.denumberanalytics.com The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the lone pair of the nitrogen atom in the amine group, identifying it as the primary site for protonation and other electrophilic interactions. uni-muenchen.de Conversely, the hydrogen atoms of the amine group would exhibit the most positive potential (blue), marking them as sites for interaction with nucleophiles. The bromophenyl ring would display a complex potential distribution related to its aromatic π-system and the electronegative bromine atom.

Fukui Function Descriptors for Reactivity Assessment

To quantitatively predict the reactive nature of this compound, Fukui function analysis, a concept rooted in Density Functional Theory (DFT), is employed. The Fukui function, denoted as f(r), identifies which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net This is achieved by analyzing the change in electron density at a specific point as the total number of electrons in the system changes.

The key descriptors derived from the Fukui function are:

f+(r): for nucleophilic attack (where the molecule accepts an electron).

f-(r): for electrophilic attack (where the molecule donates an electron).

f0(r): for radical attack.

A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity at that site for the corresponding type of reaction. For this compound, these calculations would pinpoint the specific atoms on the phenyl ring, the amine group, and the alkyl chain that are most likely to participate in chemical reactions. For instance, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms on the phenyl ring, particularly those ortho and para to the bromo and alkylamine substituents, are likely to be susceptible to nucleophilic attack, a prediction that can be quantified through Fukui analysis. The dual descriptor, a more advanced tool, can further refine these predictions by unambiguously identifying nucleophilic and electrophilic regions within the molecule. researchgate.netresearchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods offer the ability to predict various spectroscopic properties, providing a theoretical counterpart to experimental data and aiding in the interpretation of complex spectra.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra, including both Infrared (IR) and Raman spectra, for this compound can be calculated using quantum chemistry methods such as DFT and Hartree-Fock. researchgate.net These calculations determine the vibrational frequencies and intensities of the normal modes of the molecule. Each peak in the calculated spectrum corresponds to a specific type of molecular vibration, such as the stretching of C-H, N-H, and C-C bonds, or the bending of various functional groups. scirp.orgsemanticscholar.org

By performing a Potential Energy Distribution (PED) analysis, each calculated vibrational frequency can be assigned to the specific atomic motions that contribute most to that vibration. researchgate.net This detailed assignment is invaluable for interpreting experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretching vibrations of the primary amine group, the aromatic C-H stretching of the phenyl ring, and the C-Br stretching frequency.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching | 2850-2960 |

| C-N Stretching | 1000-1250 |

| C-Br Stretching | 500-600 |

This table presents generally expected frequency ranges for the specified vibrational modes. Precise values for this compound would require specific quantum chemical calculations.

Computational Prediction of Electronic Absorption Spectra (UV-Vis)

The electronic absorption spectrum (UV-Vis) of a molecule provides information about the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict UV-Vis spectra. nih.gov This method calculates the excitation energies and oscillator strengths for electronic transitions.

For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π → π* transitions within the bromophenyl ring. The presence of the amine and alkyl groups as substituents on the phenyl ring will influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax). The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of the predicted spectra by accounting for the interaction between the solute and solvent molecules. nih.gov

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in technologies such as optical switching and frequency conversion. jhuapl.edu Computational chemistry plays a crucial role in the design and evaluation of new NLO materials.

Computation of Hyperpolarizability

The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). This property can be calculated using quantum chemical methods. Molecules with large hyperpolarizability values are promising candidates for NLO applications. researchgate.net The calculation of β for this compound would involve determining the molecule's response to an external electric field.

Key factors that influence the hyperpolarizability of a molecule include the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amine group acts as an electron donor and the bromophenyl group can act as a π-system.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules over time. For this compound, while specific MD simulation studies are not extensively available in the public domain, insights into its conformational stability and dynamics can be extrapolated from computational studies of structurally related phenethylamine (B48288) derivatives. These simulations are crucial for understanding how the molecule explores different shapes, the stability of these conformations, and the energetic barriers between them.

MD simulations typically involve calculating the forces between atoms and using these forces to predict their motion over a series of small time steps. This methodology allows for the exploration of the molecule's potential energy surface, identifying low-energy (and therefore more stable) conformations and the transition states between them.

Key Areas of Investigation in Molecular Dynamics Simulations:

Conformational Preferences: A primary focus of MD simulations would be to determine the preferred three-dimensional arrangement of the atoms in this compound. For phenethylamines in general, a key conformational feature is the torsion angle around the Cα-Cβ bond, which dictates the relative orientation of the phenyl ring and the amino group. Studies on simpler phenethylamines have shown a general preference for a gauche conformation, where the amino group is folded back towards the aromatic ring. This preference is often attributed to a stabilizing intramolecular interaction between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring. The presence of two methyl groups on the α-carbon in this compound would introduce significant steric hindrance, which would likely influence the accessible range of this and other dihedral angles.

Intramolecular Interactions: The bromine atom on the phenyl ring introduces an additional layer of complexity. As an electron-withdrawing and polarizable substituent, it can influence the electron distribution of the aromatic ring and potentially engage in non-covalent interactions, such as halogen bonding or dipole-dipole interactions, with the amine group or other parts of the molecule. MD simulations can quantify the nature and strength of these intramolecular forces and their impact on conformational stability.

Solvent Effects: The behavior of this compound in a biological environment is highly dependent on its interactions with the surrounding solvent, typically water. MD simulations explicitly including solvent molecules can provide a realistic model of how hydrogen bonding and other solvent-solute interactions affect the conformational equilibrium. For instance, in a polar solvent, the extended or anti conformations of phenethylamines, where the amino group is directed away from the phenyl ring, may become more populated as the amine group engages in hydrogen bonding with water molecules.

Illustrative Research Findings from Analogous Systems:

While direct data is pending, we can hypothesize the type of quantitative results that MD simulations would yield for this compound, based on studies of similar molecules. The following tables present hypothetical data to illustrate these potential findings.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound in Vacuum

This table illustrates the kind of energetic information that can be obtained from conformational searches and geometry optimizations, which are often precursors to MD simulations.

| Conformer | Dihedral Angle (C-Cα-Cβ-N) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Gauche I | ~60° | 0.00 | N-H···π interaction |

| Gauche II | ~-60° | 0.15 | N-H···π interaction |

| Anti | ~180° | 1.50 | Steric repulsion minimized |

Note: This data is illustrative and based on general principles of phenethylamine conformational analysis.

Table 2: Hypothetical Time-Averaged Dihedral Angle Distributions from a Simulated Trajectory in Water

This table demonstrates how MD simulations can provide dynamic information about the flexibility of a molecule in a solvent.

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| Phenyl-C-Cα-Cβ | 120.5 | 15.2 |

| C-Cα-Cβ-N | 75.8 | 25.5 |

| H-N-Cβ-Cα | 175.3 | 10.8 |

Note: This data is hypothetical and intended to show the type of output from an MD simulation.

The dynamic picture provided by MD simulations is essential for a complete understanding of the structure-function relationship of this compound. The conformational flexibility and the relative populations of different conformers can have a significant impact on how the molecule interacts with biological targets. Future computational studies employing rigorous MD simulations will be invaluable in elucidating the precise nature of these dynamic properties.

Synthetic Derivatives and Analog Development of 2 3 Bromophenyl 2 Methylpropan 1 Amine

Design Principles for Structural Modifications

The rational design of analogs of 2-(3-Bromophenyl)-2-methylpropan-1-amine involves targeted modifications to its three primary structural components. These changes are intended to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile.

The bromine atom at the meta-position of the phenyl ring serves as a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to replace the bromine or to introduce additional substituents.

Other Halogens: Analogs featuring other halogens, such as chlorine or fluorine, can be synthesized. For instance, the synthesis of 2-(3-chlorophenyl)-2-methylpropan-1-amine (B3043780) is a known pathway. researchgate.netsigmaaldrich.com These substitutions can alter the electronic nature and lipophilicity of the aromatic ring.

Alkoxy Groups: The introduction of alkoxy groups, like a methoxy (B1213986) group, can significantly impact hydrogen bonding potential and metabolic stability. The synthesis of analogs such as 2-(3-methoxyphenyl)-2-methylpropan-1-amine (B1366922) has been documented. chemscene.com A general approach to such compounds can involve multi-step syntheses starting from precursors like 1-(3-methoxyphenyl)propan-1-one. evitachem.com

Alkyl Groups: Alkyl groups can be introduced to probe steric interactions. A general method for preparing various 2-methyl-1-substituted phenyl-2-propanamine compounds has been outlined, where the substituent can be a methyl or ethyl group, among others. google.com

The following table summarizes representative aromatic ring substitutions and the general synthetic approaches.

| Substitution | Example Compound | General Synthetic Approach |

| Chloro | 2-(3-Chlorophenyl)-2-methylpropan-1-amine | Synthesis from 3-chloro-substituted precursors. researchgate.net |

| Methoxy | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | Reductive amination of the corresponding ketone. evitachem.com |

| Methyl | 2-Methyl-1-(3-methylphenyl)-2-propanamine | Multi-step synthesis from substituted benzyl (B1604629) halides and isobutyronitrile. google.com |

The primary amine of this compound is a key site for modification, allowing for the synthesis of secondary and tertiary amines through N-alkylation.

N-Alkylation: The introduction of one or two alkyl groups on the nitrogen atom can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. rsc.org For example, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can yield the corresponding N-alkylated product. The synthesis of N-methyl derivatives of related phenylalkylamines is a well-established process. pearson.com

Conversion to Secondary/Tertiary Amines: Stepwise alkylation can produce both secondary (N-mono-alkylated) and tertiary (N,N-di-alkylated) amines. The synthesis of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a precursor to a tertiary amine, demonstrates the feasibility of introducing two methyl groups. chemicalbook.com The choice of alkylating agent and reaction conditions can be tailored to favor mono- or di-alkylation. semanticscholar.org

The table below outlines modifications to the amine group.

| Modification | Example Derivative | General Synthetic Method |

| N-methylation (Secondary) | N-Methyl-2-(3-bromophenyl)-2-methylpropan-1-amine | Reductive amination with formaldehyde (B43269). rsc.org |

| N,N-dimethylation (Tertiary) | N,N-Dimethyl-2-(3-bromophenyl)-2-methylpropan-1-amine | Reaction with excess methyl iodide or reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction). chemicalbook.com |

Modifying the length and branching of the propyl chain that links the phenyl ring and the amine group can influence the compound's spatial arrangement and flexibility.

Chain Length: Homologs with shorter (ethyl) or longer (butyl) chains can be synthesized. For example, a shorter analog, 1-(3-bromophenyl)-1-methylethanamine, can be prepared from the corresponding ketone. The synthesis of precursors like 1-(3-bromophenyl)propan-1-ol (B2702751) suggests routes to analogs with altered chain structures. chemicalbook.com

Branching: The gem-dimethyl group is a key feature of the parent compound. Analogs with different branching patterns, such as a single methyl group on the carbon adjacent to the amine, can be synthesized. The synthesis of 1-arylpropan-2-amines from allylbenzenes represents a strategy to access such structures. uniovi.es The compound 2-methyl-1-phenylpropan-1-amine, which has a different arrangement of the methyl groups, is also a known substance. nih.gov

The following table provides examples of alkyl chain alterations.

| Alteration | Example Analog | Synthetic Precursor/Approach |

| Shorter Chain (Ethyl) | 1-(3-Bromophenyl)-1-methylethanamine | Reductive amination of 1-(3-bromophenyl)ethan-1-one. |

| Different Branching | 1-(3-Bromophenyl)propan-2-amine | Wacker-Tsuji oxidation of allyl(3-bromophenyl)benzene followed by reductive amination. uniovi.es |

Synthesis of Stereoisomeric Analogs

The carbon atom bearing the phenyl ring and the gem-dimethyl group is a quaternary center. However, if the two methyl groups are chemically distinct, or if the alkyl chain is modified to create a chiral center, the synthesis of specific stereoisomers becomes a critical objective. For the related analog 2-(3-chlorophenyl)propan-1-amine, which possesses a chiral center, an efficient three-step synthesis of the (R)-enantiomer has been reported, with the key step being a chiral resolution using L-(-)-3-phenyllactic acid. researchgate.net

Biocatalytic methods offer a powerful alternative for asymmetric synthesis. The use of engineered enzymes, such as transaminases, can facilitate the stereoselective synthesis of chiral amines from prochiral ketones. nih.gov This approach could be applied to a ketone precursor of this compound if a chiral center were introduced into the alkyl chain. Furthermore, stereospecific syntheses have been developed for related compounds, such as (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, demonstrating the feasibility of controlling stereochemistry in this class of molecules. google.com

Integration into Heterocyclic Systems

The structure of this compound, particularly the bromophenyl group, provides a synthetic handle for the construction of more complex, fused-ring systems.

The bromine atom on the aromatic ring is ideally positioned for intramolecular cyclization reactions, often mediated by transition metal catalysts like palladium.

Palladium-Catalyzed Cyclization: The bromophenyl moiety can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. For example, an intramolecular Heck reaction could be envisioned if a suitable olefin were present in a side chain attached to the amine. Similarly, intramolecular Buchwald-Hartwig amination could be used to form a nitrogen-containing ring. nih.gov Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have been used to create aza[3.1.0]bicycles from related structures. nih.gov

Formation of Fused Heterocycles: By designing appropriate precursors where the amine is part of a larger functional group, the bromophenyl unit can be used to construct fused heterocyclic systems. For example, if the amine were acylated with a suitable partner, subsequent palladium-catalyzed cyclization could lead to the formation of lactams fused to the aromatic ring. Such strategies have been employed to synthesize eight-membered heterocycles from o-iodoacetanilide precursors. researchgate.net

The following table illustrates potential fused-ring systems.

| Heterocyclic System | Synthetic Strategy |

| Fused Lactam | Acylation of the amine followed by intramolecular palladium-catalyzed C-N bond formation. |

| Fused Carbocycle | Intramolecular Heck reaction with an appropriately placed double bond. |

| Fused Thiazine | Reaction of an imine derivative with 3-mercaptopropionic acid followed by cyclization. psu.edu |

Construction of Nitrogen-Containing Heterocycles from the Amine Functionality

The primary amine group of this compound serves as a versatile synthetic handle for the construction of various nitrogen-containing heterocycles. Through a variety of cyclization strategies, the core structure can be elaborated into more complex frameworks, including lactams, quinolines, and isoquinolines. These transformations are of significant interest in medicinal chemistry for the generation of novel scaffolds with potential biological activity.

One of the most direct applications of the amine functionality is in the synthesis of γ-lactams. This can be achieved through an intramolecular N-alkylation of a γ-bromo-amide derivative. While direct literature on the cyclization of derivatives of this compound is not available, analogous transformations are well-established. For instance, the intramolecular cyclization of γ-bromo-amides in the presence of a strong base is a known method for the synthesis of N-substituted γ-lactams. uclouvain.be This suggests a potential synthetic route where the amine is first acylated with a reagent containing a leaving group at the γ-position, followed by a base-mediated cyclization to yield the corresponding lactam. The reaction sequence would involve the initial formation of a γ-haloamide intermediate, which upon treatment with a suitable base, would undergo intramolecular nucleophilic attack by the amide nitrogen to form the five-membered lactam ring.

Another important class of heterocycles that could potentially be synthesized from this compound derivatives are quinolines. The Friedländer synthesis is a classical method for quinoline (B57606) formation, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ias.ac.in Although the starting material is not a 2-aminoaryl ketone, it could be envisioned that a derivative of this compound, upon suitable functional group manipulation to introduce a carbonyl or a reactive methylene (B1212753) group ortho to a potential cyclization site on the phenyl ring, could undergo a cyclization to form a tetrahydroquinoline system, which could then be oxidized to the corresponding quinoline.

Similarly, the synthesis of isoquinoline (B145761) derivatives represents another plausible synthetic avenue. The Bischler-Napieralski reaction is a widely used method for constructing 3,4-dihydroisoquinolines, which involves the cyclization of a β-arylethylamide using a dehydrating agent. numberanalytics.com By analogy, if the this compound were to be acylated with a suitable reagent, the resulting amide could potentially undergo an intramolecular cyclization, although this would lead to a more substituted and potentially strained system than the classical Bischler-Napieralski product. Alternative strategies for isoquinoline synthesis often involve the cyclization of precursors that are structurally different from the target amine. organic-chemistry.orgorganic-chemistry.org

The following table summarizes hypothetical cyclization reactions starting from derivatives of this compound, based on general synthetic methodologies for nitrogen-containing heterocycles.

| Heterocycle | General Method | Hypothetical Precursor from this compound |

| γ-Lactam | Intramolecular N-alkylation | N-(4-halobutanoyl)-2-(3-bromophenyl)-2-methylpropan-1-amine |

| Tetrahydroquinoline | Modified Friedländer Synthesis | A derivative with ortho-carbonyl or methylene functionality |

| 3,4-Dihydroisoquinoline | Bischler-Napieralski type reaction | N-Acyl derivative of this compound |

Conformational Analysis of Derivatives and Analogs

In the case of partially unsaturated systems, such as α-tetralone, which is a bicyclic compound with a benzene (B151609) ring fused to a cyclohexenone ring, the conformation is typically a half-chair or an envelope form for the non-aromatic ring. rsc.org This is relevant for potential di- or tetrahydroquinoline and isoquinoline derivatives of this compound. The conformational flexibility of these systems is generally lower than that of their fully saturated counterparts.

The following table summarizes key conformational features of different classes of cyclic molecules that can serve as analogs for the derivatives of this compound.

| Analogous System | Key Conformational Features | Relevance to Derivatives |

| Decalins | cis and trans fusion, chair conformations, ring rigidity/flexibility. libretexts.orgpressbooks.pub | Provides a model for the conformational behavior of saturated bicyclic heterocyclic derivatives. |

| α-Tetralone | Half-chair or envelope conformation for the non-aromatic ring. rsc.org | Relevant for understanding the conformation of partially unsaturated heterocyclic derivatives. |

| N-Acylhydrazones | Influence of N-substitution on amide bond conformation (syn vs. anti). nih.gov | Highlights the role of substituents on the nitrogen in determining the local conformation of N-acyl derivatives. |

Advanced Applications in Chemical Research and Materials Science for 2 3 Bromophenyl 2 Methylpropan 1 Amine

Synthetic Utility as a Key Building Block

The unique combination of functional groups in 2-(3-Bromophenyl)-2-methylpropan-1-amine makes it a significant starting material in multi-step synthetic pathways.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The amine group provides a nucleophilic site for reactions such as acylation and alkylation, while the bromophenyl moiety is primed for carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.govmdpi.comresearchgate.net Structurally related 2-methyl-1-phenyl-2-propanamine derivatives are recognized as crucial components in the synthesis of certain β2-adrenergic receptor agonists and other pharmacologically active agents. justia.com The presence of the bromine atom on the phenyl ring offers a strategic advantage, allowing for its introduction into a molecular framework at an early stage and subsequent modification using powerful cross-coupling methodologies.

The following table outlines potential synthetic transformations where this compound can be used as an intermediate.

| Reaction Type | Reagent/Catalyst Example | Resulting Structure | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivative | Pharmaceuticals, Organic Materials nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Diamine derivative | Ligands, Biologically Active Molecules acs.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl derivative | Conjugated Materials, Natural Products |

| N-Acylation | Acyl chloride, Base | Amide derivative | Pharmaceutical Scaffolds researchgate.net |

| N-Alkylation | Alkyl halide, Base | Secondary amine | Synthetic Intermediates |

This interactive table is based on established chemical reactions for the functional groups present in the molecule.

The dual functionality of this compound makes it an ideal precursor for creating functionalized materials, especially polymers. dntb.gov.uapreprints.orgrsc.orgresearchgate.netosti.gov The bromine atom can act as a reactive site for polymerization reactions, such as Suzuki or Stille coupling, to form the backbone of conjugated polymers. Simultaneously, the primary amine group can be modified either before or after polymerization (a post-polymerization modification strategy) to introduce specific functionalities. rsc.org For example, alkylamine functionalities can be incorporated into porous polymers to enhance gas capture performance, demonstrating how amine groups can be leveraged to create materials with tailored properties. researchgate.netosti.gov This approach allows for the creation of materials with precisely engineered electronic, optical, or adsorbent characteristics.

Role in Catalysis: Potential as a Ligand in Transition Metal Catalysis

While phosphine-based ligands have historically dominated transition metal catalysis, the use of amines as inexpensive and efficient ancillary ligands for palladium-catalyzed reactions is a growing area of research. mit.eduuwindsor.caresearchgate.net The molecular structure of this compound suggests significant potential in this domain, particularly for palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

The effectiveness of a ligand is often determined by its steric and electronic properties. The 2-methylpropan-1-amine portion of the molecule provides significant steric bulk around the nitrogen atom, a feature known to promote reductive elimination—a key step in many catalytic cycles. nih.govnih.govresearchgate.netresearchgate.net This steric hindrance can be advantageous in reactions where monoligation of the metal center is desired, preventing the formation of inactive catalyst species. The primary amine itself is an electron-donating group that can coordinate to the metal center. Furthermore, the bromo-substituent can be used to anchor the ligand to other structures or to create multidentate ligand systems through further chemical modification.

The table below compares the structural features of this amine to desirable properties in catalyst ligands.

| Structural Feature of Compound | Corresponding Ligand Property | Potential Catalytic Advantage |

| Sterically Hindered Neopentyl Group | High Steric Bulk | Promotes reductive elimination; stabilizes monoligated species. researchgate.net |

| Primary Amine (-NH2) | σ-Donating Group | Coordinates to the metal center; modulates electronic properties. researchgate.net |

| Bromophenyl Ring | Modifiable Handle | Allows for synthesis of bidentate or multidentate ligands via cross-coupling. acs.org |

This table illustrates the potential of this compound as a ligand based on its inherent structural characteristics.

Future Research Directions for 2 3 Bromophenyl 2 Methylpropan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-amine and its analogs will likely prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. rsc.org Traditional multi-step syntheses can be resource-intensive, prompting a shift towards more elegant and eco-friendly strategies.

Future research could focus on:

Catalytic Hydrogen Borrowing: This strategy involves the metal-catalyzed dehydrogenation of an alcohol to an aldehyde, in-situ reaction with an amine to form an imine, and subsequent reduction using the initially "borrowed" hydrogen. rsc.org Applying this to biomass-derived alcohols could provide a renewable pathway to novel amine structures.

Reductive Amination from Renewable Sources: Developing catalytic systems for the direct reductive amination of bio-derived ketones and aldehydes offers a direct and atom-economical route to amines. rsc.org

Electrochemical Synthesis: Electrochemical methods are emerging as a powerful green alternative to traditional chemical transformations. nih.gov Research into the electrochemical oxidation or reduction of suitable precursors could lead to a cleaner synthesis of aromatic amines, avoiding harsh reagents and reducing waste. researchgate.netnih.gov

One-Pot Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can significantly increase efficiency. mdpi.com Exploring multicomponent strategies to assemble the core structure of this compound would be a significant step forward.

These approaches align with the principles of green chemistry by reducing waste, utilizing renewable feedstocks, and improving energy efficiency. researchgate.net

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Structural Insights

A comprehensive understanding of a molecule's three-dimensional structure and properties is crucial for its application. While standard techniques like 1D NMR and basic mass spectrometry provide foundational data, advanced methods can offer unprecedented detail. nih.goveurofins.com

Future characterization of this compound and its derivatives should leverage:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning proton and carbon signals, especially in complex derivatives. nih.govnumberanalytics.comyoutube.com These methods can confirm atom connectivity and elucidate the precise structure of novel compounds derived from the parent amine. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. rsc.orgmeasurlabs.com This is particularly vital for confirming the identity of newly synthesized molecules and for analyzing halogenated compounds with their characteristic isotopic patterns. chromatographyonline.comresearchgate.net